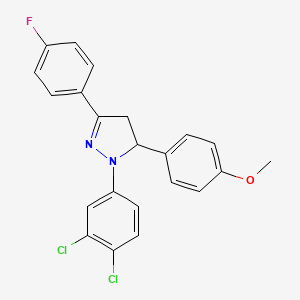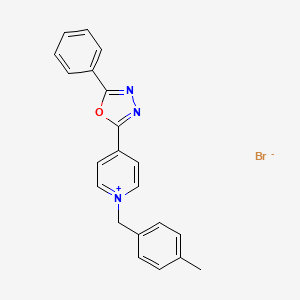![molecular formula C14H11ClN2O2S B4937165 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, commonly known as CNPA, is a chemical compound that has been widely used in scientific research for its various applications. CNPA is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, important mediators of inflammation and pain.
作用機序
CNPA is a potent and selective inhibitor of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, which is involved in the production of prostaglandins, important mediators of inflammation and pain. CNPA binds to the active site of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, blocking the production of prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CNPA has been shown to have a variety of biochemical and physiological effects. Inhibition of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole by CNPA leads to a reduction in the production of prostaglandins, which are important mediators of inflammation and pain. This leads to a reduction in inflammation and pain. CNPA has also been shown to have anti-cancer effects, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole is overexpressed in many types of cancer, and its inhibition by CNPA may have therapeutic benefits. In addition, CNPA has been shown to have neuroprotective effects, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole is involved in the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of CNPA is its potency and selectivity as a 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole inhibitor. This makes it a useful tool for studying the role of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole in various diseases, and for the development of new anti-inflammatory drugs. However, one of the limitations of CNPA is its potential toxicity, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole inhibition can lead to gastrointestinal and cardiovascular side effects. Therefore, careful dosing and monitoring are required when using CNPA in lab experiments.
将来の方向性
There are many future directions for the use of CNPA in scientific research. One direction is the development of new anti-inflammatory drugs based on CNPA, which may have fewer side effects than current drugs. Another direction is the study of the role of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole in cancer and the development of new cancer therapies based on CNPA. In addition, the study of the neuroprotective effects of CNPA may lead to the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of new methods for the synthesis of CNPA may lead to more efficient and cost-effective production of this important compound.
合成法
CNPA can be synthesized using a variety of methods, such as the reaction of 4-chloro-1-naphthol with chlorosulfonic acid to form 4-chloro-1-naphthylsulfonic acid, which is then reacted with 3-methyl-1H-pyrazole in the presence of a base to produce CNPA. Other methods include the reaction of 4-chloro-1-naphthaldehyde with 3-methyl-1H-pyrazole in the presence of a base, or the reaction of 4-chloro-1-naphthylamine with ethyl chloroformate followed by the reaction with 3-methyl-1H-pyrazole.
科学的研究の応用
CNPA has been widely used in scientific research for its various applications. One of the main applications of CNPA is in the study of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, which is involved in the production of prostaglandins, important mediators of inflammation and pain. CNPA is a potent and selective inhibitor of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, and has been used in the development of new anti-inflammatory drugs. CNPA has also been used in the study of cancer, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole is overexpressed in many types of cancer, and its inhibition by CNPA may have therapeutic benefits. In addition, CNPA has been used in the study of neurodegenerative diseases, such as Alzheimer's disease, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole is involved in the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-8-9-17(16-10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAVLMCTNRQUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)
![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)

![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)
![8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)
![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)

![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)
